molecular formula C21H24N4O2S2 B11140575 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11140575
M. Wt: 428.6 g/mol
InChI Key: UJPSHWNCGRXGTH-WJDWOHSUSA-N
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Description

3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidinone moiety. Key structural attributes include:

  • Pyridopyrimidinone scaffold: The pyrido[1,2-a]pyrimidin-4-one system provides rigidity and planar geometry, facilitating interactions with biological targets such as enzymes or receptors.
  • Substituents: The (2-methylpropyl)amino group at position 2 and the Z-configuration of the methylidene bridge optimize steric and electronic properties for target binding .

This compound is hypothesized to exhibit antimicrobial or anticancer activity due to structural similarities to validated bioactive thiazolidinone-pyrimidine hybrids .

Properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H24N4O2S2/c1-13(2)12-22-18-15(19(26)24-10-6-5-9-17(24)23-18)11-16-20(27)25(21(28)29-16)14-7-3-4-8-14/h5-6,9-11,13-14,22H,3-4,7-8,12H2,1-2H3/b16-11-

InChI Key

UJPSHWNCGRXGTH-WJDWOHSUSA-N

Isomeric SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4

Canonical SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C4CCCC4

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates various pharmacologically relevant moieties. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's structure consists of a pyrido[1,2-a]pyrimidinone core linked to a thiazolidine derivative and an alkylamine group. The key features include:

  • Thiazolidine ring : Known for its role in metabolic modulation.
  • Pyrido[1,2-a]pyrimidinone : Associated with various biological activities including anticancer properties.

The molecular formula is C23H28N4O2S2C_{23}H_{28}N_{4}O_{2}S_{2} with a monoisotopic mass of approximately 400.10278 Da .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The thiazolidine moiety is particularly noted for its potential in modulating glucose metabolism and exhibiting anti-inflammatory effects .

Anticancer Activity

Studies have indicated that compounds similar to this structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown selective cytotoxicity towards tumorigenic cells while sparing normal cells . The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.

Antidiabetic Effects

The thiazolidinedione class, which includes the thiazolidine component of this compound, has been widely studied for its insulin-sensitizing effects. Research suggests that such compounds can enhance glucose uptake in insulin-resistant tissues . In vivo studies have demonstrated that related compounds can significantly lower blood glucose levels in diabetic models .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. It has been noted that derivatives containing thiazolidine rings exhibit activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis .

Case Studies

  • Cytotoxicity Assays : A recent study assessed the cytotoxic effects of similar thiazolidinone derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed IC50 values indicating significant cytotoxicity, suggesting potential as an anticancer agent .
  • Diabetes Model : In a rat model of diabetes, administration of related compounds led to improved glycemic control and increased insulin sensitivity. These findings support the hypothesis that the compound could be developed as an antidiabetic drug .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in MCF-7 cells
Antidiabetic EffectsImproved glucose uptake in diabetic rats
Antimicrobial ActivityActive against Gram-positive bacteria

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising applications of this compound:

  • Antimicrobial Activity : The compound has shown moderate antimicrobial effects against various bacterial strains. For instance, derivatives of thiazolopyrimidines have been reported to exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations around 256 µg/mL .
  • Anti-inflammatory Properties : Structurally related thiazolopyrimidine derivatives have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and provide therapeutic benefits in inflammatory diseases .
  • Antitumor Potential : Some studies suggest that compounds containing the pyrido[1,2-a]pyrimidine moiety can act as potential anti-tumor agents. They may interfere with cancer cell proliferation and induce apoptosis through various mechanisms .

Synthesis and Derivative Studies

The synthesis of this compound often involves the cyclization of thiazolidinone precursors under acidic conditions. Variations in substituents on the thiazolidinone ring can lead to derivatives with enhanced biological activities. For example, modifications in the amino groups or the introduction of different alkyl chains can significantly alter the pharmacological profile of the resulting compounds .

Case Studies

  • Thiazolopyrimidine Derivatives : A study synthesized various thiazolopyrimidine derivatives and evaluated their antimicrobial activities. The results indicated that specific structural modifications led to increased efficacy against microbial pathogens .
  • Pyridopyrimidine Compounds : Research focused on pyridopyrimidine derivatives demonstrated their potential as anti-cancer agents, with some compounds showing significant cytotoxicity against human cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (µg/mL)Reference
Thiazolopyrimidine AAntimicrobial256
Thiazolopyrimidine BAnti-inflammatoryN/A
Pyridopyrimidine CAntitumorN/A

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s reactivity stems from its functional groups, including the thiazolidine ring, pyrido[1,2-a]pyrimidin-4-one core, and amines.

Alkylation

The 2-[(2-methylpropyl)amino] group reacts with alkylating agents (e.g., alkyl halides, tosylates) via nucleophilic substitution:

  • Mechanism : SN2 displacement, facilitated by the amine’s lone pair.

  • Conditions : Polar aprotic solvents (e.g., DMF), room temperature.

Acylation

The amine group undergoes acylation with acyl chloride or anhydrides:

  • Mechanism : Nucleophilic acyl substitution, forming amides.

  • Conditions : Base (e.g., pyridine), dichloromethane.

Nucleophilic Substitution at Thiazolidine

The 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene moiety participates in:

  • Sulfur displacement : Replacement of sulfur by nucleophiles (e.g., hydroxylamine).

  • Oxygen substitution : Reaction at carbonyl groups (e.g., hydride addition).

  • Conditions : Acidic/basic catalysis, controlled temperatures.

Formation of Thiazolidine Ring

The thiazolidine core forms via cyclization of cysteine derivatives with ketones under basic conditions.

Photoredox C–H Arylation

For analogs, visible light initiates single-electron transfer to generate reactive intermediates, enabling direct arylation at position 3 .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / Identifier Thiazolidinone Substituent (Position 3) Amino Substituent (Position 2) Pyrido-Pyrimidine Modifications Molecular Weight (g/mol) Reported Bioactivity
Target Compound Cyclopentyl 2-Methylpropyl None ~521.6 (estimated) Not explicitly reported; inferred antimicrobial potential
3-Cyclohexyl analog Cyclohexyl 2-Hydroxyethyl 9-Methyl group ~537.6 Enhanced solubility due to hydroxyethyl group; potential for CNS targeting
3-Isobutyl analog Isobutyl 4-Methylbenzyl 7-Methyl group ~561.7 Increased lipophilicity; improved membrane permeability
3-Methoxypropyl analog 3-Methoxypropyl Tetrahydrofurfuryl 9-Methyl group ~573.7 Potential for metabolic stability due to methoxy group
3-(2-Methoxyethyl) analog 2-Methoxyethyl 1-Phenylethyl 9-Methyl group ~579.7 Aromatic interactions via phenylethyl group; possible kinase inhibition
Thiazolidinone-azo derivative Phenyl (azo-linked) Ethyl ester Pyrimidine-dione core ~350–400 Antimicrobial activity (MIC: 12–50 µg/mL)

Key Observations:

Thiazolidinone Substituent Effects: Cyclopentyl vs. Alkyl vs. Aryl: Isobutyl () and methoxypropyl () substituents enhance lipophilicity, whereas aryl groups (e.g., in ) enable π-π stacking with aromatic residues in proteins.

Amino Substituent Variations: The 2-methylpropyl group in the target compound balances hydrophobicity and steric bulk, whereas bulkier groups like 4-methylbenzyl () may limit solubility but improve target affinity. Polar groups (e.g., 2-hydroxyethyl in ) increase aqueous solubility, beneficial for pharmacokinetics.

Bioactivity Implications: Thioxo groups in the thiazolidinone core (common to all analogs) may chelate metal ions critical for microbial enzymes, explaining antimicrobial trends . Pyrido-pyrimidine modifications (e.g., methyl groups at positions 7 or 9) influence electronic density, altering interactions with DNA or proteins .

Preparation Methods

Formation of the Pyrido[1,2-a]Pyrimidin-4-One Core

The core structure is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-keto esters. For example, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) at 120–140°C to yield 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Critical Parameters :

  • Temperature control to avoid decarboxylation.

  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Incorporation of the Thiazolidinone Moiety

The thiazolidinone fragment is attached via a Knoevenagel condensation between the pyrido-pyrimidinone and 3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde. This step requires precise control over stereochemistry to achieve the Z-configuration.

Conditions :

  • Base catalyst: Piperidine or ammonium acetate.

  • Solvent: Ethanol or acetic acid under reflux.

  • Reaction time: 12–24 hours.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reaction StepOptimal Temperature (°C)Solvent SystemYield (%)
Core Formation130Polyphosphoric Acid68–72
SNAr85DMF80–85
Knoevenagel78 (reflux)Ethanol65–70

Elevating temperatures during core formation accelerates cyclization but risks side reactions, necessitating a balance between kinetics and selectivity.

Stereochemical Control

The Z-configuration of the exocyclic double bond is critical for biological activity. Polar aprotic solvents (e.g., DMF) favor the Z-isomer by stabilizing the transition state through dipole interactions. Catalytic amounts of acetic acid further enhance stereoselectivity by protonating the intermediate enolate.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Verification

  • ¹H NMR : The exocyclic double bond (δ 7.2–7.5 ppm) and thioxo group (δ 3.8–4.1 ppm) confirm successful condensation.

  • MS (ESI+) : Molecular ion peak at m/z 443.1 [M+H]⁺ aligns with the theoretical molecular weight.

Purity Assessment

Challenges and Mitigation Strategies

Byproduct Formation During Knoevenagel Condensation

Competing aldol side reactions are minimized by using a slight excess of thiazolidinone aldehyde (1.2 equiv) and maintaining anhydrous conditions.

Epimerization Risks

Storage of the final product at −20°C in amber vials prevents light- and heat-induced epimerization.

Q & A

Basic: What synthetic methodologies are recommended for preparing thiazolidinone-pyrido-pyrimidinone hybrids like this compound?

Answer:
The core structure involves a thiazolidinone fused with a pyrido-pyrimidinone system. A viable approach includes:

  • Step 1: Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases (e.g., 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione intermediates).
  • Step 2: Cyclization with 2-mercaptoacetic acid to generate the thiazolidinone ring.
  • Step 3: Functionalization via nucleophilic substitution or cross-coupling reactions to introduce the cyclopentyl and 2-methylpropylamine moieties .
    Key Considerations: Use anhydrous conditions for cyclization and monitor reaction progress via TLC or HPLC.

Basic: How can researchers confirm the Z-configuration of the methylidene group in this compound?

Answer:
The stereochemistry of the methylidene group (Z vs. E) is critical for bioactivity. Use:

  • NOESY NMR: Cross-peaks between the cyclopentyl protons and the pyrido-pyrimidinone ring confirm spatial proximity, supporting the Z-configuration.
  • X-ray Crystallography: Definitive structural assignment via single-crystal analysis (if crystalline material is obtainable).
  • Comparative UV-Vis Spectroscopy: Z-isomers often exhibit bathochromic shifts due to extended conjugation .

Advanced: How can contradictory antimicrobial activity data for thiazolidinone derivatives be resolved?

Answer:
Discrepancies in bioactivity may arise from:

  • Substituent Effects: Electron-withdrawing groups on the aryl ring (e.g., -Cl, -NO₂) enhance antimicrobial potency, while bulky groups reduce membrane permeability.
  • Assay Variability: Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.
  • Structural Confirmation: Ensure impurities or stereochemical inconsistencies are ruled out via LC-MS and 2D NMR .

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